N-[(3-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
Description
N-[(3-Chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a 3-cyano-6,7-dimethoxyquinolin-4-yl group and a 3-chlorobenzyl substituent.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3/c1-32-22-11-20-21(12-23(22)33-2)28-15-18(13-27)24(20)30-8-6-17(7-9-30)25(31)29-14-16-4-3-5-19(26)10-16/h3-5,10-12,15,17H,6-9,14H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPYNINSZGZVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the core structure.
Addition of the pyrrolidinyl group: The pyrrolidinyl group is added through a nucleophilic substitution reaction, often using pyrrolidine as the nucleophile.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: The unique structure of this compound makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
The compound’s quinoline and piperidine moieties distinguish it from endogenous cannabinoids like anandamide (arachidonylethanolamide), a fatty acid derivative that binds competitively to CB1 receptors . Key structural and functional differences include:
Pharmacokinetic and Pharmacodynamic Profiles
- Metabolic Stability : The target compound’s halogenated and heteroaromatic structure may confer greater metabolic stability compared to anandamide, which undergoes rapid hydrolysis by fatty acid amide hydrolase (FAAH) .
Research Findings and Limitations
- Gaps in Direct Evidence: No published studies directly evaluate the target compound’s receptor binding or in vivo efficacy. Comparisons are extrapolated from structural analogs and receptor ligand databases.
- Potential Applications: Its design suggests investigational use in neuropathic pain or inflammation, leveraging CB2 selectivity (common in quinoline-based modulators).
Biological Activity
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a piperidine ring, a quinoline moiety, and various functional groups, including chloro, methoxy, and cyano groups. Its unique structure positions it as a candidate for various therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects.
- Receptor Interaction : The compound is likely to modulate the activity of certain receptors on cell surfaces, influencing cellular responses.
- Signal Transduction Modulation : It can affect intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance:
- Compounds bearing piperidine moieties have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis.
- In studies focusing on piperidine derivatives, some demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial in treating bacterial infections and neurological disorders .
Anticancer Properties
The quinoline structure is often associated with anticancer activity. Preliminary studies suggest that derivatives of quinoline can inhibit tumor growth and proliferation. The compound may share these properties due to its structural similarities with known anticancer agents .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibitors : Compounds similar to this one have been evaluated for their ability to inhibit AChE, which is relevant in treating conditions like Alzheimer's disease.
- Urease Inhibition : Strong urease inhibitors are valuable in managing urinary tract infections and other related conditions .
Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of synthesized piperidine derivatives, several compounds demonstrated significant activity against Salmonella typhi and Bacillus subtilis. The most active compounds had IC50 values ranging from 0.63 µM to 2.14 µM.
| Compound ID | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 0.63 |
| 7m | Bacillus subtilis | 2.14 |
| 7n | Escherichia coli | 5.00 |
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition capabilities of similar compounds showed promising results:
| Compound ID | Enzyme Target | IC50 (µM) |
|---|---|---|
| 7o | Acetylcholinesterase | 0.45 |
| 7p | Urease | 1.20 |
These findings underscore the potential of this compound as a multi-target agent with applications in antibacterial and anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
